Sodium Propane-1-sulfonate Hydrate

Catalog No.
S1904204
CAS No.
304672-01-3
M.F
C3H9NaO4S
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Propane-1-sulfonate Hydrate

CAS Number

304672-01-3

Product Name

Sodium Propane-1-sulfonate Hydrate

IUPAC Name

sodium;propane-1-sulfonate;hydrate

Molecular Formula

C3H9NaO4S

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C3H8O3S.Na.H2O/c1-2-3-7(4,5)6;;/h2-3H2,1H3,(H,4,5,6);;1H2/q;+1;/p-1

InChI Key

QBQVXXQXZXDEHE-UHFFFAOYSA-M

SMILES

CCCS(=O)(=O)[O-].O.[Na+]

Canonical SMILES

CCCS(=O)(=O)[O-].O.[Na+]
  • Organic Synthesis

    SPS can act as a mild and water-soluble sulfonating agent. Sulfonation is a process where a sulfonate group (SO3-) is introduced into a molecule. SPS can be used in reactions like aromatic sulfonation, where it can introduce a sulfonate group to aromatic rings in organic molecules []. This property might be useful for synthesizing various sulfonated organic compounds with specific functionalities.

  • Detergent Science

  • Biological Studies

    SPS may have applications in biological research. Studies have explored the use of similar sulfonate compounds in protein purification techniques []. SPS might potentially be used in protein precipitation or act as a chaotropic agent, disrupting weak interactions in biological molecules. Further research is needed to explore this potential application.

Sodium Propane-1-sulfonate Hydrate is a sulfonate compound characterized by the molecular formula C3H9NaO4SC_3H_9NaO_4S and a molecular weight of approximately 164.16 g/mol. It appears as a white crystalline solid and is highly soluble in water and various polar organic solvents . The compound is often utilized in biochemical applications due to its unique properties, including its ability to act as a surfactant and stabilizer.

, particularly those involving sulfonate groups. It can undergo:

  • Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles, making it useful in organic synthesis.
  • Oxidation-Reduction Reactions: The compound can participate in redox reactions, especially in the presence of strong oxidizing agents.
  • Acid-Base Reactions: As a weak acid, it can react with strong bases to form salts.

These reactions highlight its versatility in synthetic organic chemistry.

Sodium Propane-1-sulfonate Hydrate exhibits several biological activities:

  • Surfactant Properties: It reduces surface tension, which is beneficial in various biological assays.
  • Stabilization of Proteins: The compound can stabilize proteins during purification processes, enhancing yield and activity.
  • Cell Culture

Sodium Propane-1-sulfonate Hydrate can be synthesized through several methods:

  • Sulfonation of Propane: Propane can be sulfonated using sulfur trioxide to yield propane sulfonic acid, which is then neutralized with sodium hydroxide.
  • Neutralization Reaction: Directly neutralizing propane sulfonic acid with sodium bicarbonate or sodium hydroxide produces Sodium Propane-1-sulfonate Hydrate.
  • Hydration Process: The anhydrous form can be hydrated by adding water under controlled conditions.

These methods provide flexibility in producing the compound for various applications.

Sodium Propane-1-sulfonate Hydrate has diverse applications across multiple fields:

  • Biotechnology: Used as a stabilizer and surfactant in protein purification processes.
  • Pharmaceuticals: Acts as an excipient in drug formulations.
  • Analytical Chemistry: Employed as a reagent in chromatographic techniques.
  • Agriculture: Utilized as an adjuvant in pesticide formulations to enhance efficacy.

Its multifunctional nature makes it valuable in both research and industrial applications.

Interaction studies involving Sodium Propane-1-sulfonate Hydrate focus on its effects on proteins and other biomolecules:

  • Protein Interactions: It has been shown to stabilize protein structures during purification, which is critical for maintaining functionality.
  • Cell Interactions: Studies indicate that the compound can influence cell membrane permeability, affecting drug delivery systems.

Research continues to explore its interactions with various biological systems to better understand its potential therapeutic applications.

Several compounds share structural similarities with Sodium Propane-1-sulfonate Hydrate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Sodium ButanesulfonateC4H11NaO3SC_4H_{11}NaO_3SLonger carbon chain; used in detergents
Sodium 2-Hydroxypropane-1-sulfonateC3H9NaO4SC_3H_9NaO_4SContains a hydroxyl group; enhances solubility
Sodium 1-Pentan sulfonateC5H13NaO3SC_5H_{13}NaO_3SEven longer carbon chain; used in surfactants

Uniqueness of Sodium Propane-1-sulfonate Hydrate

Sodium Propane-1-sulfonate Hydrate stands out due to its balance of hydrophilicity and hydrophobicity, making it particularly effective as a stabilizer and surfactant in biochemical applications. Its ability to maintain protein stability while enhancing solubility distinguishes it from other similar compounds.

The development of sodium propane-1-sulfonate hydrate is rooted in early 20th-century sulfonation chemistry. While sulfonic acids were first systematically studied in the 1880s, the specific synthesis of propane sulfonates gained traction in the 1930s with Stone’s work on disulfonic acid derivatives. The hydrate form was later isolated to improve stability and solubility for industrial applications. A pivotal advancement occurred in the 1990s when Atochem North America optimized its synthesis via oxidative pathways using n-propanethiol, dimethyl sulfoxide, and hydrogen iodide, achieving a 47% yield. Modern methods employ ring-opening reactions of sultones (cyclic sulfonic esters), as demonstrated in the synthesis of 1,3-propanedisulfonic acid derivatives, which share structural similarities.

Key milestones include:

  • 1936: Stone’s synthesis of 1,3-propanedisulfonic acid disodium salt, a structural analog.
  • 1991: Industrial-scale production using thiol oxidation, enabling commercial availability.
  • 2020s: Applications in lithium-ion battery electrolytes and hydrogel matrices.

Significance in Chemical Sciences

Sodium propane-1-sulfonate hydrate plays multifaceted roles across chemical disciplines:

Surfactant Chemistry

As a zwitterionic surfactant, it reduces aqueous surface tension from 72.5 mN/m (0.1% concentration) to 55.0 mN/m (1.0%), facilitating emulsification in polymer synthesis. Its amphiphilic structure enables micelle formation, critical for solubilizing hydrophobic compounds in drug delivery systems.

Analytical Chemistry

In ion-pair chromatography (IPC), it enhances the separation of cationic analytes through two mechanisms:

  • Ion-exchange interaction: The sulfonate group binds to positively charged molecules, extending retention times.
  • Hydrophobic adsorption: The propane chain interacts with C18 stationary phases.
    A study comparing alkyl sulfonates found that sodium propane-1-sulfonate achieves optimal resolution at 10 mM concentration in mobile phases containing ≤30% acetonitrile.

Organic Synthesis

The compound serves as a sulfonating agent for aromatic rings and a building block for organosulfur compounds. For example, it participates in S–S and C–S bond-forming reactions to create sulfonated polymers with enhanced thermal stability.

Overview of Current Research Landscape

Recent studies highlight three emerging domains:

Advanced Materials

  • Hydrogel Fabrication: Copolymerization with 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt (Na-AMPS) yields hydrogels with tunable mechanical properties. Films containing 15% sodium propane-1-sulfonate hydrate exhibit tensile strengths of 2.4 MPa and elongations up to 300%.
  • Gas Hydrate Promotion: In natural gas storage, it accelerates hydrate formation kinetics by 40% compared to traditional surfactants, enabling efficient methane encapsulation.

Biomedical Applications

  • Antiangiogenic Effects: In chick chorioallantoic membrane (CAM) assays, the compound selectively inhibits small-vessel angiogenesis without affecting larger vasculature, suggesting potential anticancer applications.
  • Enzyme Modulation: At 1 mM concentration, it increases Kinase A activity by 50% in vitro, implicating it in metabolic pathway regulation.

Environmental Chemistry

Researchers exploit its surfactant properties to enhance the solubility of hydrophobic pollutants in wastewater treatment systems, achieving 90% degradation efficiency for polycyclic aromatic hydrocarbons (PAHs).

Nomenclature and Chemical Classification

Sodium Propane-1-sulfonate Hydrate represents a crystalline hydrated salt belonging to the organosulfonic acid sodium salt family [1] [2]. The compound is systematically designated as sodium 1-propanesulfonate monohydrate, reflecting its composition of one sodium cation, one propane-1-sulfonate anion, and one water molecule of crystallization [1] [3]. Alternative nomenclature includes 1-Propanesulfonic acid sodium salt monohydrate and 1-Propanesulfonic acid, sodium salt, hydrate (1:1:1) [1] [3].

The Chemical Abstracts Service has assigned the compound the registry number 304672-01-3, distinguishing it from the anhydrous form (CAS: 14533-63-2) [1] [4] [5]. The European Community number 238-564-7 provides additional regulatory identification [4] [5]. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as sodium;propane-1-sulfonate;hydrate [1] [6].

Chemical classification places this compound within the broader category of organosulfonic acid salts, specifically as an alkyl sulfonate hydrate [2] [7]. The sulfonate functional group $$(-SO_3^-)$$ confers anionic character, while the sodium cation provides charge neutrality [1] [2]. The linear three-carbon alkyl chain distinguishes it from aromatic sulfonates such as sodium benzenesulfonate [2] [7].

Table 1: Basic Chemical Identity and Properties of Sodium Propane-1-sulfonate Hydrate

PropertyValue
Chemical NameSodium Propane-1-sulfonate Hydrate
CAS Registry Number304672-01-3
Molecular FormulaC₃H₉NaO₄S
Molecular Weight (g/mol)164.16
IUPAC Namesodium;propane-1-sulfonate;hydrate
SMILES StringCCCS(=O)(=O)[O-].O.[Na+]
InChIInChI=1S/C3H8O3S.Na.H2O/c1-2-3-7(4,5)6;;/h2-3H2,1H3,(H,4,5,6);;1H2/q;+1;/p-1
InChI KeyQBQVXXQXZXDEHE-UHFFFAOYSA-M
Physical StateCrystalline powder
Hydration StateMonohydrate (1:1:1)

Molecular Structure and Formula (C₃H₉NaO₄S)

The molecular formula C₃H₉NaO₄S reflects the precise stoichiometric composition of Sodium Propane-1-sulfonate Hydrate, with a calculated molecular weight of 164.16 g/mol [1] [3]. The formula encompasses three distinct molecular components: the propane-1-sulfonate anion (C₃H₇SO₃⁻), the sodium cation (Na⁺), and a water molecule (H₂O) [1] [3].

Structural analysis reveals that the propane-1-sulfonate moiety consists of a linear three-carbon aliphatic chain terminated by a sulfonate group [1] [6]. The sulfur atom adopts tetrahedral geometry, coordinated by three oxygen atoms and the terminal carbon of the propyl chain [6] [8]. This tetrahedral arrangement results from sp³ hybridization of the sulfur atom, with bond angles approximating 109.5° [8] [9].

The canonical Simplified Molecular-Input Line-Entry System representation (CCCS(=O)(=O)[O-].O.[Na+]) unambiguously describes the molecular connectivity [1] [6]. The International Chemical Identifier string (InChI=1S/C3H8O3S.Na.H2O/c1-2-3-7(4,5)6;;/h2-3H2,1H3,(H,4,5,6);;1H2/q;+1;/p-1) provides comprehensive structural information including stereochemistry and charge distribution [1] [6].

Computational studies indicate that the sulfur-oxygen bonds in the sulfonate group exhibit partial double bond character due to π-donation from oxygen lone pairs to vacant d-orbitals on sulfur [9] [10]. The average S-O bond length is approximately 1.45-1.46 Å, consistent with other organosulfonate structures [10] [11]. The C-S bond length in the propyl chain measures approximately 1.77 Å, reflecting the sp³-sp³ single bond character [12] [10].

Table 2: Structural Relationships and Compound Comparisons

CompoundMolecular FormulaMolecular WeightCAS NumberPubChem CID
Sodium Propane-1-sulfonate HydrateC₃H₉NaO₄S164.16304672-01-323664778
1-Propanesulfonic acid (Parent)C₃H₈O₃S124.165284-66-278938
Sodium Propane-1-sulfonate (Anhydrous)C₃H₇NaO₃S146.1414533-63-24319363

Structural Relationships to Parent Compound (1-Propanesulfonic acid)

Sodium Propane-1-sulfonate Hydrate is derived from its parent compound, 1-Propanesulfonic acid (CAS: 5284-66-2, PubChem CID: 78938), through neutralization with sodium hydroxide followed by crystallization from aqueous solution [13] [7] [12]. The parent acid, with molecular formula C₃H₈O₃S and molecular weight 124.16 g/mol, contains the same propane-1-sulfonic acid backbone but possesses a protonated acidic hydrogen [13] [7] [12].

The structural transformation from acid to sodium salt involves deprotonation of the sulfonic acid group ($$-SO3H → -SO3^-$$), accompanied by sodium cation coordination [13] [7]. This neutralization significantly alters the compound's physical and chemical properties, particularly solubility characteristics and thermal stability [4] [14] [15].

Comparative analysis of molecular geometries reveals that the sulfonate group maintains its tetrahedral configuration in both the free acid and sodium salt forms [7] [12] [9]. However, the ionic nature of the sodium salt enhances intermolecular interactions through electrostatic forces and hydrogen bonding networks [9] [11]. The parent acid exhibits predominantly molecular hydrogen bonding through the acidic proton, while the sodium salt forms extensive ionic interactions [7] [9].

Electronic structure calculations demonstrate that neutralization reduces the electron-withdrawing effect of the sulfonic acid group, leading to subtle changes in the electronic density distribution along the propyl chain [7] [9]. The pKa value of 1-propanesulfonic acid (approximately -2.0) indicates complete ionization in aqueous solution, supporting the stability of the sulfonate anion in the sodium salt [7] [16].

Crystallographic studies of related organosulfonic acids reveal that sodium salt formation typically results in enhanced crystal stability and modified packing arrangements compared to the parent acids [9] [11] [17]. The incorporation of sodium cations creates three-dimensional coordination networks that contribute to the overall structural integrity [11] [17].

Crystallographic Properties and Hydration State Analysis

The hydration state of Sodium Propane-1-sulfonate represents a critical structural feature that significantly influences its physical properties and crystalline architecture [14] [18] [19]. Crystallographic analysis confirms the compound exists as a monohydrate with a stoichiometric ratio of 1:1:1 (sodium ion:propane-1-sulfonate anion:water molecule) [1] [14] [3].

Water molecules in the crystal structure serve dual functional roles: they act as structural linkers connecting ionic components through hydrogen bonding networks and simultaneously occupy cavities within the crystal lattice [18] [19] [20]. This dual functionality is characteristic of organic hydrates and contributes to the overall stability of the crystalline form [19] [20].

The hydrogen bonding network involves extensive O-H···O interactions between water molecules, sulfonate oxygen atoms, and neighboring water molecules [18] [19] [9]. These interactions create a three-dimensional supramolecular framework that stabilizes the crystal structure [18] [19]. The geometry of hydrogen bonds typically exhibits distances ranging from 2.5 to 3.0 Å with bond angles approaching linearity [19] [9] [11].

Sodium cation coordination analysis reveals hexacoordinate geometry, with the metal center surrounded by oxygen atoms from both sulfonate groups and water molecules [11] [17]. This coordination environment is consistent with typical sodium sulfonate hydrates and contributes to the compound's thermal stability [14] [11] [17]. The Na-O bond distances typically range from 2.25 to 2.55 Å, reflecting the ionic nature of the interactions [11] [17].

Thermal analysis studies indicate that water loss occurs around 111°C, corresponding to the dehydration process [14] [21] [22]. The endothermic nature of this process suggests that significant energy is required to break the hydrogen bonding network and disrupt the crystal structure [21] [22]. Differential scanning calorimetry reveals a sharp endothermic peak corresponding to water elimination, followed by thermal decomposition at approximately 250°C [14] [15] [21].

Table 3: Physical and Chemical Properties

PropertyValue
Melting Point250°C (decomposition)
Decomposition Temperature250°C
Water SolubilitySoluble (10%, clear, colorless)
AppearanceWhite crystalline powder
UV Absorption (210 nm)Amax: 0.15
UV Absorption (220 nm)Amax: 0.06
UV Absorption (230 nm)Amax: 0.04
UV Absorption (260 nm)Amax: 0.02
UV Absorption (500 nm)Amax: 0.02
Storage Class11 - Combustible Solids
StabilityStable under normal conditions

Crystallographic studies of analogous organosulfonate hydrates demonstrate that water molecules can adopt various coordination modes [18] [20]. In some structures, water molecules bridge between cations and anions, while in others they cluster within channels or cavities [18] [20]. The specific coordination mode depends on the size and geometry of the organic components and the overall crystal packing requirements [23] [18].

Powder X-ray diffraction analysis provides definitive identification of the hydrated phase and can distinguish it from anhydrous forms [19] [20]. The diffraction pattern exhibits characteristic peaks that reflect the ordered arrangement of molecules within the crystal lattice [19] [20]. Changes in the diffraction pattern upon heating can monitor dehydration processes and phase transitions [19] [20].

Table 4: Crystallographic and Molecular Structure Parameters

ParameterDescription
Molecular Geometry (around S)Tetrahedral
Bond Angles (O-S-O)~109.5° (tetrahedral)
S-O Bond Length (average)~1.45-1.46 Å
Hydrogen Bonding PatternO-H···O interactions
Hydration Water RoleStructural linker and cavity filler
Crystal Packing3D hydrogen-bonded network
Coordination EnvironmentSodium: hexacoordinate
Space Group ClassificationTypical for organic hydrates
Water Molecule CoordinationBridges cations and anions
Structural FrameworkLayered supramolecular assembly

Dates

Modify: 2023-08-16

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